5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 476282-53-8
VCID: VC4803675
InChI: InChI=1S/C16H12ClN3O4S/c1-2-24-10-4-5-12-14(8-10)25-16(18-12)19-15(21)11-7-9(17)3-6-13(11)20(22)23/h3-8H,2H2,1H3,(H,18,19,21)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Molecular Formula: C16H12ClN3O4S
Molecular Weight: 377.8

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

CAS No.: 476282-53-8

Cat. No.: VC4803675

Molecular Formula: C16H12ClN3O4S

Molecular Weight: 377.8

* For research use only. Not for human or veterinary use.

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide - 476282-53-8

Specification

CAS No. 476282-53-8
Molecular Formula C16H12ClN3O4S
Molecular Weight 377.8
IUPAC Name 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Standard InChI InChI=1S/C16H12ClN3O4S/c1-2-24-10-4-5-12-14(8-10)25-16(18-12)19-15(21)11-7-9(17)3-6-13(11)20(22)23/h3-8H,2H2,1H3,(H,18,19,21)
Standard InChI Key ZOUBTSUFEQXTRD-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Introduction

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex synthetic organic compound known for its potential biological activities. This compound features a benzothiazole core, a nitrobenzamide moiety, and a chlorine substituent, contributing to its unique chemical properties and reactivity. The molecular formula of this compound is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 373.81 g/mol.

Synthesis of the Compound

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves several key steps:

  • Preparation of the Benzothiazole Core: The initial step includes the synthesis of the benzothiazole derivative by reacting appropriate thioketones with substituted anilines.

  • Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide in the presence of a base.

  • Formation of the Nitrobenzamide Moiety: The nitro group is added to the benzamide structure via nitration reactions, typically involving nitric acid and sulfuric acid.

  • Chlorination: Finally, chlorination can be achieved using chlorine gas or chlorinating agents to introduce the chlorine atom at the desired position.

Biological Activity and Research Findings

Research indicates that compounds similar to 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibit significant biological activities, particularly in the realm of medicinal chemistry. Some key findings include:

  • Antimicrobial Properties: Studies have shown that benzothiazole derivatives can inhibit bacterial growth, suggesting potential antibacterial properties for this compound.

  • Anti-tubercular Activity: Related compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that this compound may also possess similar therapeutic potential.

  • Enzyme Interaction: The presence of both chlorine and nitro groups enhances reactivity and may influence interactions with various enzymes or receptors involved in critical cellular processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-2-nitrobenzamideMethyl substitution on benzothiazoleVariation in lipophilicity and biological interactions
N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamideContains a thiocyanate groupPotentially different biological activity due to thiocyanate
N-(6-hydroxybenzo[d]thiazol-2-yl)acetamideHydroxyl group presentIncreased solubility and potential for hydrogen bonding

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